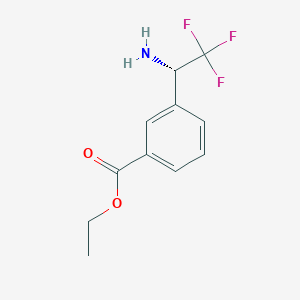
(S)-Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate is a chiral compound that features a trifluoromethyl group, which is known for its significant impact on the biological activity of molecules. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate typically involves the addition of (S)-N-t-butylsulfinyl-3,3,3-trifluoroacetaldimine to enolates of 1-(alkyl)-indolin-2-ones. This reaction proceeds with high diastereoselectivity and yields the desired product with good chemical yields .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.
Applications De Recherche Scientifique
(S)-Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity due to the presence of the trifluoromethyl group.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, potentially leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid
- (S)-3-(1-Amino-2,2,2-trifluoroethyl)-1-(alkyl)-indolin-2-one
Uniqueness
(S)-Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate is unique due to its specific chiral configuration and the presence of the ethyl ester group, which can influence its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C11H12F3NO2 |
|---|---|
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
ethyl 3-[(1S)-1-amino-2,2,2-trifluoroethyl]benzoate |
InChI |
InChI=1S/C11H12F3NO2/c1-2-17-10(16)8-5-3-4-7(6-8)9(15)11(12,13)14/h3-6,9H,2,15H2,1H3/t9-/m0/s1 |
Clé InChI |
KVKJDLKFMWYIHC-VIFPVBQESA-N |
SMILES isomérique |
CCOC(=O)C1=CC=CC(=C1)[C@@H](C(F)(F)F)N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=C1)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


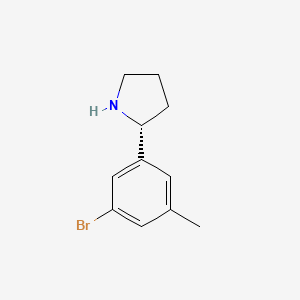
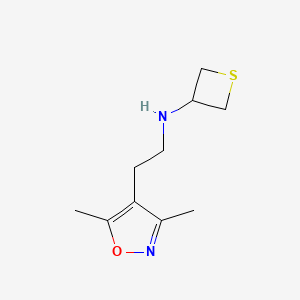
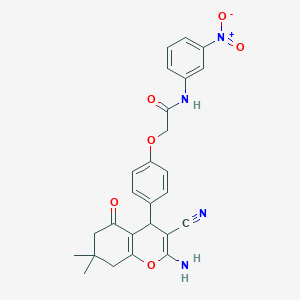
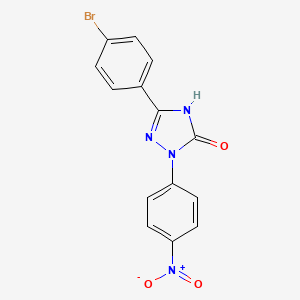
![2-[4-(Carboxymethyl)-4-piperidyl]acetic acid](/img/structure/B12988087.png)
![2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one](/img/structure/B12988088.png)
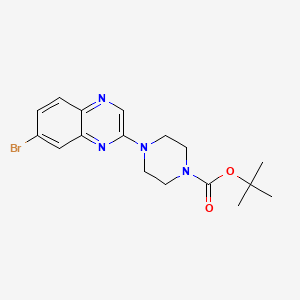
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B12988093.png)
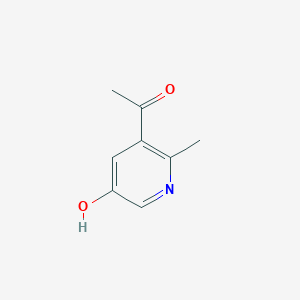
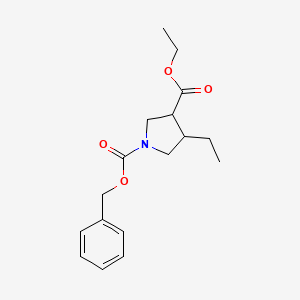
![2-(8'-(Hydroxymethyl)-3,3-dimethyl-6'-nitrospiro[indoline-2,2'-thiochromen]-1-yl)ethanol](/img/structure/B12988106.png)
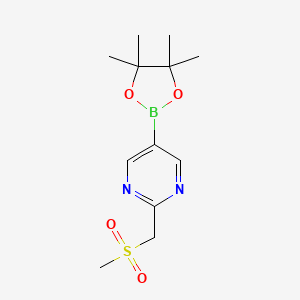
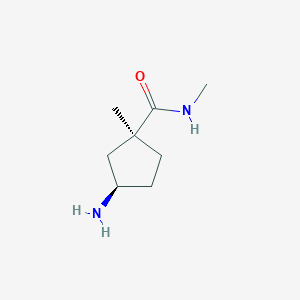
![2-[2-(Chloromethoxy)ethoxy]propane](/img/structure/B12988118.png)
